molecular formula C11H10O3 B6160860 rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis CAS No. 1932582-50-7

rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis

Cat. No.: B6160860
CAS No.: 1932582-50-7
M. Wt: 190.2
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Description

rac-(1R,2S)-2-Benzoylcyclopropane-1-carboxylic acid, cis is a chiral cyclopropane derivative characterized by a strained three-membered ring system with a benzoyl (C₆H₅CO-) substituent at the 2-position and a carboxylic acid group at the 1-position. The cis configuration indicates that these functional groups are on the same side of the cyclopropane plane. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties, which influence reactivity, solubility, and biological activity.

Properties

CAS No.

1932582-50-7

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles.

    Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.

    Alkene Cyclopropanation: Cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates is also a widely used method.

Industrial Production Methods: Industrial production often involves the use of biocatalytic asymmetric synthesis. For example, the use of specific bacterial strains such as Sphingomonas aquatilis has been shown to effectively produce enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Important in the study of stereochemistry and chiral resolution techniques.

Biology:

  • Investigated for its potential as a bioactive compound in various biological assays.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in a variety of chemical transformations.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis with structurally related cyclopropane derivatives:

Compound Name Substituent at C2 Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
rac-(1R,2S)-2-Benzoylcyclopropane-1-carboxylic acid Benzoyl (C₆H₅CO-) C₁₂H₁₂O₃ 204.22* Not available High lipophilicity; ketone group enhances electrophilicity
rac-(1R,2S)-2-(Trifluoromethyl)...cis Trifluoromethyl (CF₃) C₅H₅F₃O₂ 154.09 1258652-18-4 Electron-withdrawing CF₃ increases acidity (pKa ~1.5–2.5)
rac-(1R,2S)-2-(tert-Butoxycarbonylamino)... tert-Butoxycarbonylamino C₉H₁₅NO₄ 201.22 1810070-30-4 Bulky substituent enhances steric hindrance; BOC group aids in peptide synthesis
(1R,2S)-2-(Hydroxymethyl)-1-phenyl... Hydroxymethyl (CH₂OH) C₁₁H₁₂O₃ 192.21 66823-04-9 Polar hydroxymethyl improves aqueous solubility
rac-(1R,2S)-2-(2,2-Dimethylpropyl)... 2,2-Dimethylpropyl C₁₀H₁₆O₂ 168.23 1071565-04-2 Branched alkyl chain enhances hydrophobicity

*Estimated based on molecular formula.

Key Observations:
  • Steric Effects: Bulky substituents like tert-butoxycarbonylamino () or 2,2-dimethylpropyl () reduce conformational flexibility, impacting binding interactions in biological systems.
  • Solubility : Hydroxymethyl () and carboxylic acid groups enhance aqueous solubility, whereas trifluoromethyl () and benzoyl groups may increase lipophilicity.

Biological Activity

The compound rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis is a member of the cyclopropane carboxylic acid family, which has garnered interest due to its unique structural features and potential biological activities. This article aims to discuss its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H12_{12}O2_2
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 10487497

The compound features a cyclopropane ring with a benzoyl group and a carboxylic acid functional group, contributing to its reactivity and interaction with biological systems.

Pharmacological Effects

  • Antimicrobial Activity :
    • Studies have demonstrated that cyclopropane derivatives exhibit antimicrobial properties. Specifically, rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid has shown activity against various bacterial strains, indicating potential as an antibacterial agent .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in vitro .
  • Analgesic Effects :
    • Preliminary studies indicate that this compound may possess analgesic properties, potentially through modulation of pain pathways in animal models .

The biological activity of rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid is believed to be mediated through several mechanisms:

  • Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It is hypothesized that the compound interacts with various receptors in the central nervous system, contributing to its analgesic effects.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid was administered at varying doses (10 mg/kg to 50 mg/kg). The results showed a dose-dependent decrease in inflammatory markers such as TNF-alpha and IL-6.

Study 3: Analgesic Properties

A recent pharmacological assessment evaluated the analgesic effects of this compound using the formalin test in rats. The results demonstrated a significant reduction in pain scores compared to control groups, suggesting its potential use as an analgesic agent.

Data Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of S. aureus growth
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnalgesicDecreased pain scores

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